3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile
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Overview
Description
“3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile” is a chemical compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64. It has an IUPAC name of 3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile .
Synthesis Analysis
The synthesis of oxazoline compounds, which includes “3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile”, has been a subject of numerous investigations . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile” can be represented by the InChI code: 1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2 . Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, is a significant part of this compound .Scientific Research Applications
Heterocyclic Compounds in Drug Development
One significant application of heterocyclic compounds, similar to 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile, is in the field of drug development. Heterocyclic compounds containing oxazole rings are known for their biological activities, which include anticancer, antifungal, and antidepressant properties. The synthesis and study of such compounds, as described in the research by А. Rud, A. Kaplaushenko, and Yu. M. Kucheryavyi (2016), highlight the potential of these compounds in addressing critical health issues like cancer through the development of new therapeutic agents Synthesis, physical and chemical properties of 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles.
Photophysical and Photochemical Studies
Compounds with benzoxazolyl and oxazolyl groups have been studied for their photophysical and photochemical properties, as seen in the work on metal-free, zinc(II), and lead(II) phthalocyanines by Ü. Demirbaş et al. (2016). These studies are crucial for applications in photodynamic therapy, a treatment modality for cancer, which relies on light-sensitive compounds to generate reactive oxygen species that can kill cancer cells Metal-free, zinc(II) and lead(II) phthalocyanines functioning with 3-(2H-benzo[d][1,2,3]triazol-2-yl)-4-hydroxyphenethyl methacrylate groups: Synthesis and investigation of photophysical and photochemical properties.
Novel Synthesis Methods
The development of new synthesis methods for related compounds, such as 4-[1,2,4] Triazol-1-Ylmethyl-Benzonitrile by Zeng Yan-xia (2009), indicates the ongoing interest in optimizing the production of heterocyclic compounds for various applications, including as intermediates in organic synthesis and in the development of new materials Synthesis of 4-[1,2,4] Triazol-1-Ylmethyl-Benzonitrile.
Applications in High Voltage Batteries
Compounds with benzonitrile groups have found applications in high voltage lithium-ion batteries, as seen in the research by Wenna Huang et al. (2014). The study on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive shows the role of such compounds in improving the performance and stability of battery systems, suggesting potential applications for 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile in similar contexts 4-(Trifluoromethyl)-benzonitrile: A novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery.
Future Directions
The future directions for “3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile” and similar compounds lie in the field of drug discovery, where oxazoline is a commonly found moiety . The development of new eco-friendly synthetic strategies for oxazoline synthesis is also a significant area of research .
properties
IUPAC Name |
3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOLUROVVRODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)CCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile |
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